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Compound of Interest

Compound Name: PF-04620110

Cat. No.: B609929 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an

objective comparison of the in vivo efficacy of PF-04620110 against other lipid-lowering agents.

The information is supported by experimental data to confirm its therapeutic potential.

PF-04620110 is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1),

an enzyme responsible for the final step in triglyceride synthesis.[1][2] Its inhibition is a

promising strategy for treating metabolic diseases like obesity and type 2 diabetes.[1][2] In vivo

studies have demonstrated the efficacy of PF-04620110 in reducing plasma triglyceride levels.

[1][2][3]

Comparative Efficacy of Lipid-Lowering Agents
The following table summarizes the in vivo performance of PF-04620110 in comparison to

other DGAT inhibitors.
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Compound Target Animal Model Key Findings Reference

PF-04620110 DGAT-1
Sprague-Dawley

Rats

Oral

administration at

≥0.1 mg/kg

significantly

reduced plasma

triglyceride levels

after a lipid

challenge.

Showed 100%

oral

bioavailability.

[1]

PF-04620110
DGAT-1 / NLRP3

Inflammasome
C57BL/6J Mice

Suppressed

high-fat diet-

induced

production of IL-

1β and IL-18,

indicating anti-

inflammatory

effects.

[4]

AZD7687 DGAT-1

Humans

(overweight/obes

e men)

Dose-dependent

reductions in

postprandial

serum

triglycerides

were observed.

However,

significant

gastrointestinal

side effects,

including

diarrhea, were

reported at

doses >5

mg/day.

[5]
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PF-06424439 DGAT-2 Mice

When

administered

with PF-

04620110, it

drastically

decreased

intestinal

triglyceride

secretion and

accumulation.

On its own, it did

not induce the

same phenotypic

changes.

[6]

IONIS-DGAT2Rx DGAT-2

Humans (type 2

diabetes and

NAFLD)

Showed efficacy

in reducing liver

fat.

[7]

Experimental Protocols
Rat Triglyceride Tolerance Test for PF-04620110

This experiment was designed to evaluate the in vivo efficacy of PF-04620110 in an acute lipid

challenge model.[1]

Animal Model: Male Sprague-Dawley rats.[1]

Groups:

Vehicle control (0.5% methylcellulose)

PF-04620110 at 0.1 mg/kg

PF-04620110 at 1 mg/kg

PF-04620110 at 10 mg/kg
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(n=7 per group)

Procedure:

Rats were orally administered with either the vehicle or one of the PF-04620110 doses.[1]

30 minutes after the initial treatment, a corn oil bolus was administered.[1]

Blood samples for triglyceride and pharmacokinetic analyses were collected at 1, 2, and 4

hours post-lipid challenge.[1]

Endpoint: Measurement of plasma triglyceride excursion.[1]

Results: All three doses of PF-04620110 produced a statistically significant reduction in

plasma triglyceride excursion at 2 hours, bringing the levels close to those before the lipid

load.[1]

Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams

illustrate the DGAT-1 signaling pathway and the experimental workflow of the rat triglyceride

tolerance test.
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DGAT-1 Signaling Pathway and Inhibition by PF-04620110.
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Workflow for the Rat Triglyceride Tolerance Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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